[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]acetic acid
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Overview
Description
[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]acetic acid: is an organic compound with the molecular formula C16H15NO6 and a molecular weight of 317.30 g/mol This compound is characterized by the presence of benzyloxy, methoxy, and nitro functional groups attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Benzyloxy)-5-methoxy-2-nitrophenyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a benzyloxyphenyl derivative, followed by methoxylation and subsequent acetic acid functionalization. The reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods are employed to meet the demands of large-scale production while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions: [4-(Benzyloxy)-5-methoxy-2-nitrophenyl]acetic acid undergoes various chemical reactions, including:
Reduction: The benzyloxy group can be cleaved under reductive conditions to yield the corresponding phenol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Zinc or tin in dilute mineral acid.
Reduction: Hydrogenation catalysts or metal hydrides.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Amino derivatives: from nitro group reduction.
Phenolic compounds: from benzyloxy group cleavage.
Substituted phenylacetic acids: from methoxy group substitution.
Scientific Research Applications
Chemistry: In chemistry, [4-(Benzyloxy)-5-methoxy-2-nitrophenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of nitro, methoxy, and benzyloxy groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules .
Medicine: The compound’s structural features may be exploited to design drugs with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties .
Mechanism of Action
The mechanism of action of [4-(Benzyloxy)-5-methoxy-2-nitrophenyl]acetic acid involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy and methoxy groups may influence the compound’s binding affinity and specificity towards target proteins or enzymes .
Comparison with Similar Compounds
- [4-(Benzyloxy)phenyl]acetic acid
- [4-(Benzyloxy)-3-methoxyphenyl]acetic acid
- [4-(Benzyloxy)-2-(2,3-dimethoxyphenyl)acetyl]-5-methoxyphenyl]acetic acid
Uniqueness: The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the phenyl ring allows for versatile chemical transformations and interactions with biological targets .
Properties
CAS No. |
92964-17-5 |
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Molecular Formula |
C16H15NO6 |
Molecular Weight |
317.29 g/mol |
IUPAC Name |
2-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C16H15NO6/c1-22-14-7-12(8-16(18)19)13(17(20)21)9-15(14)23-10-11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3,(H,18,19) |
InChI Key |
MGONISJXUIQREH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)[N+](=O)[O-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
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